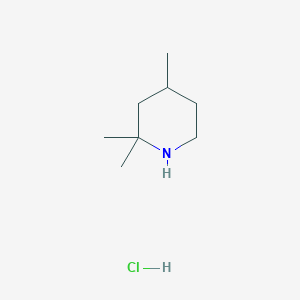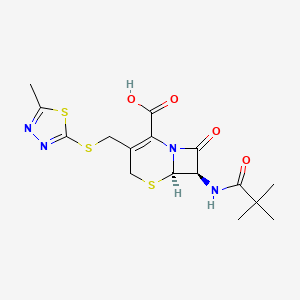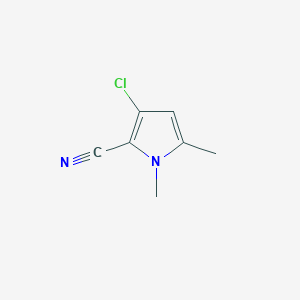
2-氯喹唑啉-4(3H)-酮
描述
“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .
Synthesis Analysis
The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .
科学研究应用
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have shown significant antifungal and antibacterial activities. They have been tested against fungus Aspergillus flavus and bacteria Pseudomonas .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves several steps. Initially, 2-amino benzoic acid reacts with urea at a temperature of 130°C to 140°C to yield Quinazolin-2,4-diol. This product then reacts with phosphorus oxychloride at 150°C for 24 hours to yield 2,4-dichloroquinazoline. The 2,4-dichloroquinazoline is then reacted with various compounds to yield the final 2-Chloroquinazolin-4(3H)-one derivatives .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives have shown antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas .
2. Anti-Microbial Agents
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated as novel anti-microbial agents .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl to get 2,4 dichloro quinazoline. This compound is then treated with Thio-morpholine for 3 hours to get another compound, which is reacted with aqueous ammonia to get another compound. This compound is further reacted with different boronic acids using Chan-Lam coupling reaction conditions to get the target novel Quinazoline derivatives .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives exhibited promising anti-microbial and anti-fungal activity compared to standard drugs .
3. Antitumor Activity
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have shown significant antitumor activity against L1210 Leukemia and SK-BR-3 Mammary Tumor Cells .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves several steps. The compounds were tested for their effectiveness against murine and human tumor cell proliferation in vitro .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives have shown antitumor effects in vitro. The 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride was the most effective inhibitor of leukemia L1210 cell proliferation at days 2-4 (IC50: 2.1-0.9 μM) .
4. Antimicrobial Activity
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated as novel antimicrobial agents .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl to get 2,4 dichloro quinazoline .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives exhibited promising antimicrobial activity compared to standard drugs .
5. Antitumor Activity Against MKN45 Cell Line
Summary of the Application
A number of novel 4-aminoquinazoline derivatives have been synthesized and tested for their effectiveness against the MKN45 cell line .
Methods of Application or Experimental Procedures
The synthesis of 4-aminoquinazoline derivatives involves a four-step synthesis. The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
Summary of Results or Outcomes
The synthesized 4-aminoquinazoline derivatives have shown potential antitumor activity against the MKN45 cell line .
6. Antimicrobial Activity of Heterocyclic Schiff Bases
Summary of the Application
Heterocyclic Schiff bases and their metal complexes have been synthesized and evaluated as novel antimicrobial agents .
Methods of Application or Experimental Procedures
The synthesis of heterocyclic Schiff bases involves a condensation reaction between a primary amine and a carbonyl .
Summary of Results or Outcomes
The synthesized heterocyclic Schiff bases and their metal complexes exhibited promising antimicrobial activity .
未来方向
属性
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinazolin-4(3H)-one | |
CAS RN |
607-69-2 | |
| Record name | 2-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
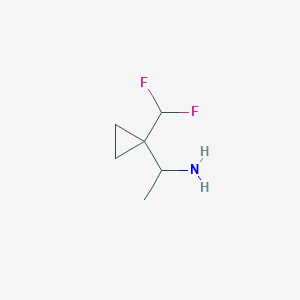
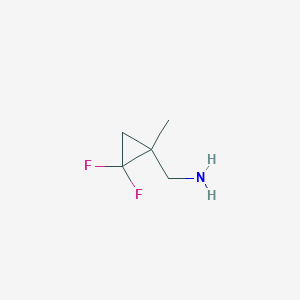
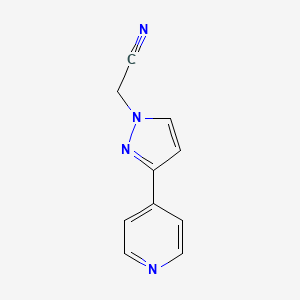
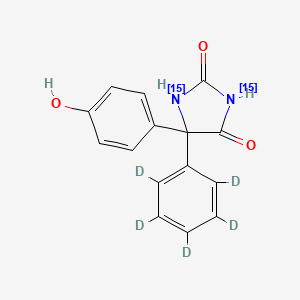
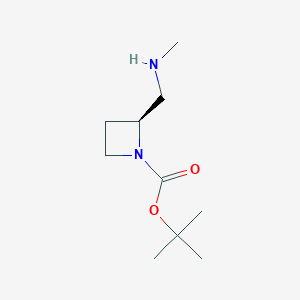
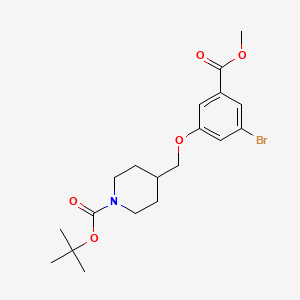
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)
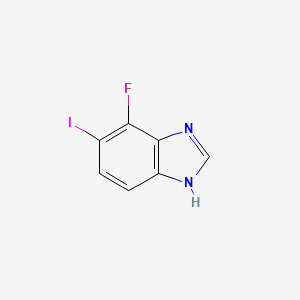

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
